molecular formula C13H16O2 B1160457 Norpterosin B CAS No. 1226892-20-1

Norpterosin B

Cat. No.: B1160457
CAS No.: 1226892-20-1
M. Wt: 204.26 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Norpterosin B is a natural product belonging to the sesquiterpenoid class of compounds. It is extracted from the aerial parts of the plant Pteris semipinnata. This compound has garnered significant attention due to its pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norpterosin B is typically extracted from specific plants. The extraction process involves comminution (grinding) of the plant material followed by solvent extraction. Common solvents used include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The extracted compound is then purified through crystallization and other purification processes .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods. The plant material is processed in large quantities, and the compound is isolated using industrial-scale solvent extraction and crystallization techniques. The final product is often subjected to high-performance liquid chromatography (HPLC) to ensure purity levels of 98% or higher .

Chemical Reactions Analysis

Types of Reactions: Norpterosin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation and other substitution reactions often involve reagents like bromine (Br₂) and chlorine (Cl₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Norpterosin B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Norpterosin B involves its interaction with various molecular targets and pathways. It exerts its effects by modulating inflammatory pathways, scavenging free radicals, and inducing apoptosis in tumor cells. The compound’s anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Norpterosin B is unique among sesquiterpenoids due to its specific structure and pharmacological profile. Similar compounds include:

This compound stands out due to its potent anti-tumor activity and its ability to modulate multiple biological pathways, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2R)-6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-7-4-10-5-8(2)13(15)12(10)9(3)11(7)6-14/h4,8,14H,5-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOYIVLWRSGBHK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C(=C(C(=C2)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of (2R)-Norpterosin B?

A1: (2R)-Norpterosin B's structure was elucidated using spectroscopic methods, including extensive 2D-NMR and CD analyses. [] Unfortunately, the provided research abstract does not disclose the molecular formula, weight, or detailed spectroscopic data for this compound. Further investigation into the full research paper or other published literature would be required to obtain this specific information.

Q2: Were any other illudalane sesquiterpenoids found alongside (2R)-Norpterosin B in Pteris semipinnata?

A2: Yes, the study also led to the isolation of two other illudalane sesquiterpenoids: (2R)-12-O-β-D-glucopyranosylnorpterosin B and semipterosin A. [] These findings suggest that Pteris semipinnata could be a potential source of diverse illudalane-type compounds.

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